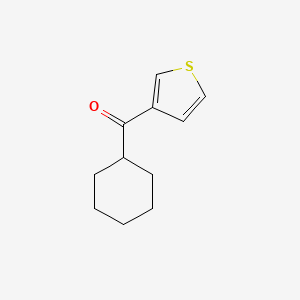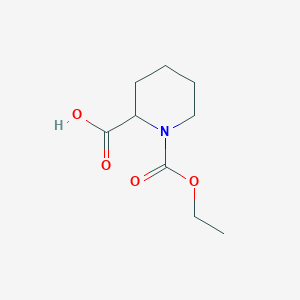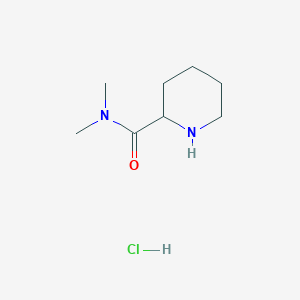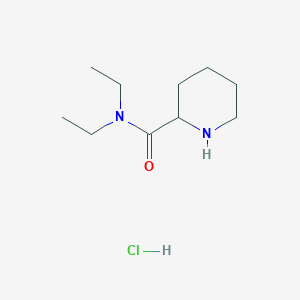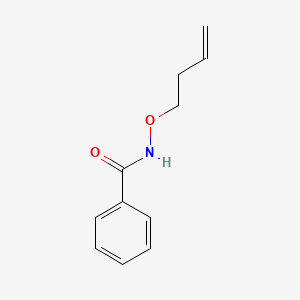
Sensitizer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sensitizers are chemical substances that can cause sensitization in the lungs (respiratory sensitizers) or to the skin (skin sensitizers) after exposure . They are involved in a plethora of examples in the literature . They are commonly used in various scientific and industrial applications to increase the responsiveness of a particular system to external factors .
Synthesis Analysis
In the field of photovoltaics, triphenylamine organic sensitizers with D–π–A configurations have been synthesized and utilized as sensitizers for dye-sensitized solar cell (DSSC) applications . Another study reported the synthesis and characterization of six novel 2,2′-bithiophene-based organic compounds that are designed to serve as co-sensitizers for DSSCs based on TiO2 .
Molecular Structure Analysis
The shape and configuration of sensitizer molecules have a significant influence on the efficiency of DSSCs . For instance, linear-shaped and V-shaped sensitizers possess better photon absorption ability . The molecular structure of the sensitizer profoundly impacts the Förster resonance energy transfer (FRET) efficiency .
Chemical Reactions Analysis
The sensitivity analysis of a system of chemical reactions consists in the problem of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations . Sensitivity analysis procedures may be classed as deterministic or stochastic in nature .
Physical And Chemical Properties Analysis
The physical and chemical properties of sensitizers are crucial in determining their behavior in various systems . For instance, the shape of the sensitizer molecule and efficiency of DSSCs are related . The properties of a sensitizer can also affect the field-scale transport of substances like cadmium in a heterogeneous soil profile .
Wissenschaftliche Forschungsanwendungen
Dye-Sensitized Solar Cells (DSSCs)
Natural Sensitizers: Natural sensitizers are being explored for their potential in Dye-Sensitized Solar Cells (DSSCs) due to their low-cost extraction and environmentally friendly nature . These include pigments like chlorophyll, betanins, carotenoids, anthocyanins, and tannins extracted from plants. Although their efficiency is currently lower than ruthenium-based dyes, research is ongoing to improve their performance through various methods, such as creating dye cocktails .
Photovoltaic Performances
Phenothiazine-Based Sensitizers: A series of phenothiazine-based sensitizers have been developed for photovoltaic applications. These sensitizers, with different auxiliary donors, have shown varying levels of photovoltaic efficiency. For instance, one particular sensitizer demonstrated a significantly higher efficiency, attributed to its better binding ability to TiO2 .
Radiosensitizing Therapy
Gadolinium-Based Nano-Sensitizers: Gadolinium (Gd) is a lanthanide element used as a positive contrast agent in MRI and has properties that enhance radiation therapy. Gd-based nanoparticles have been found to increase the survival rate of cells under carbon ion irradiation, making them promising radiosensitizers .
Wirkmechanismus
Target of Action
Sensitizers primarily target the immune system, specifically the cells and proteins involved in immune responses . For instance, insulin sensitizers like Thiazolidinediones (TZDs) target muscle, fat, and liver cells, increasing their sensitivity to insulin .
Mode of Action
Sensitizers work by binding to specific proteins or cells, altering their structure or function, and triggering an immune response . For example, insulin sensitizers like TZDs increase the sensitivity of muscle, fat, and liver cells to insulin, helping to normalize blood sugar levels .
Biochemical Pathways
Sensitizers affect various biochemical pathways. For instance, insulin sensitizers like TZDs influence the insulin signaling pathway, enhancing the cells’ response to insulin . In the case of respiratory sensitizers, they can differentiate sensitizers from non-sensitizers, potentially identifying critical pathways inducing respiratory sensitization .
Pharmacokinetics
The pharmacokinetics of sensitizers vary depending on the specific compound. For example, Levosimendan, a calcium sensitizer, is highly protein-bound and reaches peak concentrations after two days of treatment. It is metabolized in the liver and has an active metabolite with a half-life of 70 hours. It is eliminated in urine and feces, and dose adjustments are necessary in renal insufficiency .
Result of Action
The result of a sensitizer’s action is typically an immune response. This can range from a mild allergic reaction, such as itching and redness of the skin, to more severe reactions, such as massive swelling, skin lesions, and scabs and scales during flare-up . For instance, insulin sensitizers like TZDs help to normalize blood sugar levels, reducing the risk of low blood sugars .
Action Environment
The action, efficacy, and stability of sensitizers can be influenced by various environmental factors. For example, the amount of exposure to the sensitizer, the presence of other chemicals, and individual susceptibility can all impact the severity of the immune response . Therefore, handling known sensitizers and chemically similar compounds cautiously to minimize exposure is crucial in a lab environment .
Safety and Hazards
Sensitizer exposure can lead to all of the symptoms associated with allergic reactions, or can increase an individual’s existing allergies . Respiratory sensitizers are indicated under GHS by the health hazard pictogram and the hazard statement “May cause allergy or asthma symptoms or breathing difficulties if inhaled” .
Zukünftige Richtungen
Photodynamic therapy (PDT) uses photosensitizers that, after being excited by light at a specific wavelength, react with the molecular oxygen to create reactive oxygen species in the target tissue, resulting in cell death . The future path on the research of new photosensitizers with enhanced tumor selectivity, featuring the improvement of PDT effectiveness, has also been addressed .
Eigenschaften
IUPAC Name |
azane;dichloropalladium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.4H3N.H2O.Pd/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCXSPJPERKPJS-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.O.Cl[Pd]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H14N4OPd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sensitizer | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

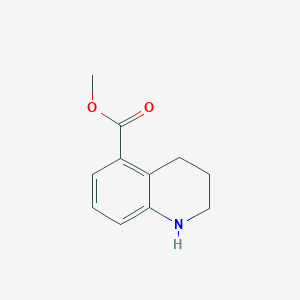
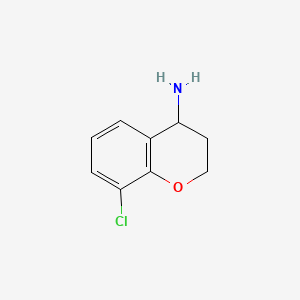



![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)
![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)
